![molecular formula C9H10BrNO3 B1503516 Ethyl 5-bromo-6-methoxypicolinate CAS No. 1214337-82-2](/img/structure/B1503516.png)
Ethyl 5-bromo-6-methoxypicolinate
Overview
Description
Ethyl 5-bromo-6-methoxypicolinate is a chemical compound with the molecular formula C9H10BrNO3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Ethyl 5-bromo-6-methoxypicolinate involves the monolithiation of 2,6-dibromopyridine followed by a reaction with ethyl formate and subsequently by a reaction with iodine in ethanol . Another synthesis method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-6-methoxypicolinate is represented by the linear structure formula C9H10BrNO3 . The molecular weight of the compound is 260.08 .Scientific Research Applications
Synthesis Improvements in Drug Discovery
Research on the 5-bromo-2-methylamino-8-methoxyquinazoline, a compound related to Ethyl 5-bromo-6-methoxypicolinate, highlights advancements in the synthesis process for drug discovery. The study by Nishimura & Saitoh (2016) describes how process chemistry laboratories optimized the original synthetic route, reducing isolation processes and increasing yield by 18%, thereby accelerating the supply of this compound to medicinal laboratories.
Antiviral Activity
A research conducted by Hocková et al. (2003) explored derivatives of Ethyl 5-bromo-6-methoxypicolinate, demonstrating significant antiretroviral activity in cell culture. This study suggests potential applications of these derivatives in the treatment of retroviruses like HIV.
Impact on Alkaline Hydrolysis
A study by Campbell et al. (1970) investigated the rates of alkaline hydrolysis of methyl methoxypyridinecarboxylates, related to Ethyl 5-bromo-6-methoxypicolinate. The results provide insights into electronic interactions between the methoxy-group and ring nitrogen, which are critical for understanding the chemical behavior of such compounds.
Antimicrobial and Anti-inflammatory Applications
In the field of antimicrobial and anti-inflammatory research, a study by Al-Abdullah et al. (2014) presented derivatives of Ethyl 5-bromo-6-methoxypicolinate demonstrating potent antibacterial activity and dose-dependent anti-inflammatory effects in animal models. This suggests potential therapeutic applications in combating bacterial infections and reducing inflammation.
Radical Scavenging and Antioxidant Properties
Research on nitrogen-containing bromophenols related to Ethyl 5-bromo-6-methoxypicolinate, as explored by Li et al. (2012), indicates that these compounds possess potent scavenging activity against radicals. This suggests their potential use as natural antioxidants in food and pharmaceutical industries.
Crystal Structure and Spectral Studies
The crystal structure and spectral studies of compounds related to Ethyl 5-bromo-6-methoxypicolinate, as investigated by Abdellaoui et al. (2019), offer crucial insights into their molecular properties. These studies are vital for understanding the physical and chemical characteristics of such compounds, paving the way for their application in various fields.
Safety and Hazards
properties
IUPAC Name |
ethyl 5-bromo-6-methoxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOTXUOFWTQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673294 | |
Record name | Ethyl 5-bromo-6-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-6-methoxypicolinate | |
CAS RN |
1214337-82-2 | |
Record name | Ethyl 5-bromo-6-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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